N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S2/c25-19(22-20-21-17-10-9-15(24(26)27)12-18(17)30-20)13-5-4-6-14(11-13)23-31(28,29)16-7-2-1-3-8-16/h1-12,23H,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMVLESTHGYERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of industrial reactors and purification systems ensures that the compound is produced consistently and meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the prominent applications of N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is in the development of antiviral agents. Research has indicated that compounds with similar structures exhibit inhibitory effects on hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. This compound could serve as a scaffold for designing new inhibitors against HCV, potentially leading to effective treatments for this widespread infection .
Anticancer Properties
There is growing evidence that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the nitro group in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that modifications to the benzothiazole core can lead to increased potency against tumorigenic cells, suggesting that this compound could be further explored for anticancer applications .
Electrochemical Applications
Voltammetric Determination
this compound has been utilized as a model analyte for voltammetric determination of electrochemically reducible organic substances. Its electrochemical properties allow it to be used in sensor applications, where precise detection of organic compounds is required. The compound's ability to undergo reduction makes it suitable for developing bismuth film electrodes that enhance sensitivity and selectivity in electrochemical assays .
Organic Synthesis
Synthesis of Novel Derivatives
This compound serves as a precursor in synthesizing other biologically active molecules. For instance, it can be involved in the preparation of push-pull nonlinear optical chromophores, which are essential for advanced materials used in optoelectronic applications. The versatility of this compound allows chemists to modify its structure to create new derivatives with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism by which N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, altering their function and leading to cellular responses such as apoptosis. The nitro group and benzothiazole ring play crucial roles in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Core
Nitro vs. Amino Substitution
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide: Replacing the nitro group with an amine (NH₂) alters electronic properties. The 1H NMR spectrum shows downfield shifts for aromatic protons (e.g., 7.44 ppm for H1 vs. 7.66 ppm in the nitro analog) and a singlet at 5.18 ppm for the NH₂ group . FT-IR confirms the amine with a peak at 3399.60 cm⁻¹ .
- Impact: The amino derivative exhibits improved solubility in polar solvents and enhanced corrosion inhibition properties compared to the nitro analog .
Trifluoromethyl and Halogen Substitutions
- N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)acetamide derivatives : Compounds with CF₃ substituents (e.g., from EP3348550A1) show increased metabolic stability due to the electron-withdrawing CF₃ group .
- 4c (4-Bromobenzylidene analog) : Bromine substitution increases molecular weight (m/z 519.53 vs. 458.37 for 4a) and melting point (252–254°C vs. 199–201°C), likely due to enhanced intermolecular interactions .
Sulfonamido and Benzamide Modifications
Phenylsulfonamido vs. Trifluoromethoxyphenylsulfonamido
- 5g4 (N-(3-(Trifluoromethoxy)phenyl)-2-(3-(trifluoromethoxy)phenylsulfonamido)benzamide) : The trifluoromethoxy group introduces steric bulk and lipophilicity, reflected in its higher molecular weight (519.12 [M−H]⁻) and distinct 1H NMR signals (e.g., 7.11 ppm for H1) compared to the phenylsulfonamido analog .
- Biological Relevance : Such modifications are critical in drug design, as seen in EthR inhibitors where sulfonamido groups enhance target binding .
Thiazole Ring Modifications
Physicochemical and Spectral Properties
Table 1: Key Physical and Spectral Data
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a compound of significant interest due to its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships, and specific case studies.
Chemical Structure and Synthesis
The compound belongs to the class of nitrobenzothiazole derivatives, which have been extensively studied for their pharmacological properties. The synthesis typically involves the reaction of 6-nitrobenzo[d]thiazole with phenylsulfonamide derivatives, leading to the formation of the target compound through nucleophilic substitution reactions.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of nitrobenzothiazole derivatives. For instance, a study demonstrated that certain benzothiazole sulfonamides exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported, indicating their effectiveness in inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.39 | Moderate |
| Benzothiazole derivative A | 0.12 | High |
| Benzothiazole derivative B | 1.5 | Low |
This table summarizes the relative antimicrobial activity of selected compounds compared to this compound.
The mechanism of action for nitrobenzothiazole derivatives often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The nitro group is crucial for biological activity, as it can undergo reduction to form reactive intermediates that damage bacterial DNA and proteins.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationship (SAR) of nitrobenzothiazoles has revealed that modifications to the benzothiazole ring can significantly impact biological activity. For example, substituents at specific positions on the benzothiazole moiety can enhance potency against certain bacterial strains. Compounds with electron-withdrawing groups generally exhibit improved antibacterial properties compared to those with electron-donating groups.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of nitrobenzothiazole compounds, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound showed significant activity, with an MIC comparable to standard antibiotics.
- In Vivo Studies : Another study assessed the in vivo efficacy of related compounds in murine models infected with Escherichia coli. The administration of these compounds resulted in reduced bacterial load and improved survival rates compared to untreated controls, suggesting potential for therapeutic applications.
- Biofilm Formation Inhibition : Recent research focused on the ability of nitrobenzothiazole derivatives to inhibit biofilm formation by pathogenic bacteria. This compound demonstrated significant inhibition of biofilm development in Pseudomonas aeruginosa, indicating its potential use in treating biofilm-associated infections.
Q & A
Q. What are the optimized synthetic routes for N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A key intermediate, N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, is prepared by refluxing 6-nitrobenzo[d]thiazol-2-amine with benzoyl chloride in pyridine under argon for 24 hours. Subsequent sulfonylation introduces the phenylsulfonamido group using phenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine). Purity is maximized through recrystallization from acetonitrile or ethanol and validated via HPLC (>98% purity). Yield optimization (50–70%) requires stoichiometric control and inert conditions to prevent nitro group reduction .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the planar geometry of the benzothiazole core and confirm anti/gauche conformations of substituents. For example, torsion angles (e.g., C15–C16–C17–C18: -179.9°) reveal spatial arrangements .
- 1H/13C NMR : Key signals include aromatic protons (δ 7.47–8.36 ppm for benzamide and sulfonamide groups) and NH protons (δ 2.90–5.40 ppm). Mass spectrometry (e.g., m/z 458–519 for derivatives) confirms molecular weight .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How does the nitro group at position 6 of the benzothiazole ring influence biological activity?
- Methodological Answer : The nitro group enhances electron-withdrawing effects, increasing acidity of adjacent NH protons (critical for anion binding in chemosensors) and metabolic stability. In VEGFR-2 inhibition studies, derivatives with nitro groups (e.g., compound 4a, IC50: 8.9 µM) show improved activity compared to non-nitrated analogs. Replace the nitro group with electron-donating groups (e.g., -OCH3) to assess SAR trends .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:
- Use in vitro kinase assays (e.g., VEGFR-2 inhibition) with recombinant enzymes and ATP concentration fixed at Km.
- Validate cytotoxicity via MTT assays in multiple cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin).
- Cross-reference with computational models (docking scores vs. experimental IC50) to identify outliers .
Q. What computational strategies model the compound’s interaction with VEGFR-2?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into VEGFR-2’s ATP-binding pocket (PDB: 3VHE). Key interactions: H-bonding with Cys919 and hydrophobic contacts with Leu840.
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., -NO2, -CF3) with activity .
Q. What is the role of the phenylsulfonamido group in enzyme inhibition?
- Methodological Answer : The sulfonamide acts as a hydrogen-bond acceptor, enhancing binding to catalytic residues (e.g., Lys868 in VEGFR-2). In anthrax lethal factor (LF) inhibitors, sulfonamide derivatives (e.g., compound 37) show IC50 values <10 µM. Replace with carboxylates or phosphonates to test alternative binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
